3,4-Dihydro-2H-pyrrol-5-amine hydrochloride

Descripción

3,4-Dihydro-2H-pyrrol-5-amine hydrochloride (CAS: 7544-75-4) is a bicyclic amine hydrochloride with the molecular formula C₄H₉ClN₂ and a molecular weight of 120.58 g/mol . Key physicochemical properties include:

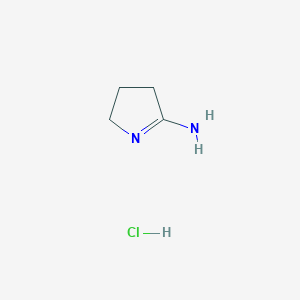

Structurally, it consists of a partially saturated pyrrole ring with an amine group at position 5 and a chloride counterion (Figure 1). It is commonly used as a pharmaceutical intermediate in organic synthesis, notably in the synthesis of pyrroloimidazole derivatives and bioactive molecules such as 3-isopropyl-tetrahydropyrrolo[1,2-a]pyrimidine-2,4-dione (ITPD), which exhibits anticancer activity . The compound is typically supplied as a white crystalline powder and is restricted to research and development applications under controlled conditions .

Propiedades

IUPAC Name |

3,4-dihydro-2H-pyrrol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2.ClH/c5-4-2-1-3-6-4;/h1-3H2,(H2,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBHLIYFPKISBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20509646 | |

| Record name | 3,4-Dihydro-2H-pyrrol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7544-75-4 | |

| Record name | 3,4-Dihydro-2H-pyrrol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-1-PYRROLINE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthesis via Reaction of 4-Chlorobutyronitrile with Ammonia in Ethanol

One well-documented method involves the reaction of 4-chlorobutyronitrile with ammonia in an ethanolic solution, followed by microwave-assisted heating.

- An ethanolic solution of ammonia is prepared by bubbling gaseous ammonia through absolute ethanol at 0 °C until saturation (approximately 20 minutes).

- 4-Chlorobutyronitrile (2.90 g, 28.01 mmol) is added to this solution at ambient temperature.

- The mixture is heated in a sealed Pyrex vial under microwave irradiation at 130 °C for 8 hours.

- After cooling, chilled diethyl ether is added to precipitate the product.

- The precipitate is collected by filtration, yielding a white solid identified as 3,4-dihydro-2H-pyrrol-5-amine hydrochloride with a yield of about 60%.

- ^13C NMR (100 MHz, DMSO-d6): δ 171.3, 47.5, 30.7, 20.7.

- Melting point: 148-150 °C (literature reports 172.4–172.8 °C).

This method is a modification of earlier literature procedures and offers a straightforward approach to synthesizing the hydrochloride salt of the compound with reasonable yield and purity.

Synthesis via Reaction of Terminal Dinitriles with Liquid Ammonia (Modified Pinner Reaction)

Another classical approach, dating back to the 1950s and recently revisited with modern refinements, involves the reaction of terminal dinitriles such as succinonitrile or glutaronitrile with liquid ammonia in methanol.

- A methanol solution of the dinitrile (e.g., succinonitrile) is saturated with anhydrous ammonia.

- The solution is heated in a sealed bomb flask at elevated temperature for an extended period (e.g., 18 hours for this compound).

- After heating, the solvent is removed by rotary evaporation.

- The residue is washed with diethyl ether, which precipitates the product.

- The product is isolated by filtration, yielding the hydrochloride salt in over 50% yield.

- The reaction time and temperature are critical for yield optimization.

- The method relies on protio-neutral ring closure under modified Pinner reaction conditions, leading to the formation of the heterocyclic amidine with two additional nitrogen-based functional groups.

- The product precipitates easily upon addition of diethyl ether, facilitating purification.

- ESI mass spectrometry: m/z ([M + H]^+) 112.0868.

- IR (ATR): Peaks at 3254, 3004, 2954 cm^-1 among others.

- ^1H NMR (400 MHz, DMSO): δ 7.05 (s, 3H), 2.20 (t, J = 6.5 Hz, 4H), 1.80–1.57 (q, 2H).

This method is notable for its historical significance and reproducibility, providing a robust route to the compound.

Alternative Synthetic Routes Involving N-Methyl Derivatives and Reducing Agents

Additional synthetic routes have been reported involving N-methyl derivatives of the pyrrol-5-amine system.

- Reaction of N-methyl-3,4-dihydro-2H-pyrrol-5-one with ammonia in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4).

- This approach allows for the introduction of methyl groups and subsequent reduction to yield the hydrochloride salt of the amine.

While less commonly employed for the parent compound, this method is useful for derivatives and analogues, expanding the scope of synthetic accessibility.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-Chlorobutyronitrile + NH3 | Ethanol, microwave heating, 130 °C, 8 h | ~60 | Microwave-assisted, straightforward, moderate yield |

| 2 | Succinonitrile + NH3 (liquid) | Methanol, sealed bomb flask, 18 h | >50 | Modified Pinner reaction, classical method |

| 3 | N-methyl-3,4-dihydro-2H-pyrrol-5-one + NH3 + LiAlH4 | Reduction conditions | Variable | For derivatives, involves reducing agent |

Research Findings and Analysis

- The microwave-assisted synthesis (Method 1) offers a modern, efficient alternative to classical heating, reducing reaction times and improving reproducibility.

- The modified Pinner reaction (Method 2) remains a gold standard for synthesizing cyclic amidines, including this compound, with well-understood reaction mechanisms and straightforward purification.

- Structural studies, including X-ray crystallography, confirm the formation of the hydrochloride salt and the predominance of the imino–amine tautomeric form in the solid state, which is critical for understanding reactivity and further functionalization.

- The reaction conditions, such as solvent choice, temperature, and reaction time, significantly influence yield and purity.

- The use of diethyl ether for precipitation is a common and effective purification step across methods.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride can undergo oxidation reactions to form various oxidized derivatives.

Reduction: It can be reduced to form more saturated compounds.

Substitution: The compound can participate in substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

Oxidation Products: Oxidized pyrrolidine derivatives.

Reduction Products: Saturated amine derivatives.

Substitution Products: Various substituted pyrrolidine compounds.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate

3,4-Dihydro-2H-pyrrol-5-amine hydrochloride serves as an essential intermediate in the synthesis of pharmaceuticals. Its structural properties make it particularly useful in developing drugs targeting neurological disorders. For instance, it has been utilized in the synthesis of compounds that exhibit neuroprotective effects, which are critical in treating conditions such as Alzheimer's disease and Parkinson's disease .

Case Study: Neuroprotective Agents

Research has demonstrated that derivatives of this compound can enhance neuronal survival and function. In a study published in the Journal of Medicinal Chemistry, compounds derived from this amine showed increased efficacy in protecting neurons from oxidative stress .

Biochemical Research

Amino Acid Metabolism Studies

This compound plays a significant role in studies related to amino acid metabolism. It aids researchers in understanding metabolic pathways by serving as a model compound for investigating enzymatic reactions involving amino acids .

Case Study: Metabolic Pathway Elucidation

In a study examining the metabolism of amino acids, researchers utilized this compound to trace metabolic pathways and identify key enzymes involved in amino acid catabolism. The findings contributed to a deeper understanding of metabolic disorders linked to amino acid imbalances .

Analytical Chemistry

Chromatographic Techniques

The compound is employed in analytical chemistry for its utility in chromatographic techniques such as high-performance liquid chromatography (HPLC). It assists in separating and identifying other chemical substances, thereby aiding quality control processes in laboratories .

Table: Applications in Analytical Chemistry

| Technique | Application |

|---|---|

| High-performance liquid chromatography (HPLC) | Separation and identification of compounds |

| Gas chromatography | Analysis of volatile compounds |

| Mass spectrometry | Structural elucidation of chemical species |

Material Science

Potential for Novel Polymers

this compound is being explored for its potential applications in creating novel polymers and materials. Its unique structure allows for modifications that can enhance properties like strength and flexibility .

Case Study: Polymer Development

Research has indicated that incorporating this compound into polymer matrices can significantly improve mechanical properties. A recent study highlighted the development of a new class of biodegradable polymers using this compound as a monomer, resulting in materials suitable for sustainable applications .

Food Science

Flavor Compound Investigations

In food science, this compound is utilized to investigate flavor compounds and their interactions. It contributes to developing improved food products with enhanced taste profiles .

Case Study: Flavor Enhancement

A study focused on flavor enhancement demonstrated that derivatives of this compound could be used to create novel flavoring agents that improve the sensory attributes of food products without compromising safety or quality .

Mecanismo De Acción

The mechanism of action of 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act on certain enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Structural and Functional Analogues

The following compounds share structural or functional similarities with 3,4-dihydro-2H-pyrrol-5-amine hydrochloride:

| Compound Name | CAS Number | Similarity Index | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| Propionimidamide hydrochloride | 57297-29-7 | 0.78 | C₃H₇ClN₂ | 122.56 | Linear amidine with propyl chain |

| Cyclopropanecarboximidamide hydrochloride | 22007-68-7 | 0.77 | C₄H₇ClN₂ | 134.56 | Cyclopropane ring adjacent to amidine |

| Isobutyrimidamide hydrochloride | 18202-73-8 | 0.67 | C₄H₉ClN₂ | 136.58 | Branched alkyl chain amidine |

| This compound | 7544-75-4 | — | C₄H₉ClN₂ | 120.58 | Bicyclic pyrrolidine scaffold |

| N-Methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride | 135569018 | — | C₅H₁₀ClN₂ | 120.58 | Methyl substitution at amine position |

Notes:

Physicochemical Properties

- Volatility : The vapor pressure of this compound (0.155 mmHg at 25°C) is lower than that of linear amidines like propionimidamide hydrochloride, reflecting its bicyclic structure’s reduced volatility .

- Thermal Stability : The compound’s melting point (81.4°C) is significantly lower than that of cyclopropane-containing analogues, which often exceed 100°C due to ring strain stabilization .

Actividad Biológica

Overview

3,4-Dihydro-2H-pyrrol-5-amine hydrochloride, with the molecular formula C₄H₉ClN₂ and a molecular weight of 120.58 g/mol, is an organic compound belonging to the pyrrole family. Its unique structure, characterized by a partially saturated pyrrole ring containing two nitrogen atoms, allows for diverse biological interactions and activities. This article delves into its biological activity, synthesis methods, and potential applications in various fields.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

-

Conventional Synthesis :

- Reaction of 3,4-diacetylpyrrole-2,5-dione with hydrochloric acid serves as a primary route.

- The process typically involves crystallization and filtration to achieve high purity.

- Microwave-Assisted Synthesis :

-

Chemical Reactions :

- The compound can undergo oxidation to form oxidized derivatives or reduction to yield more saturated compounds .

Biological Activity

Research indicates that this compound exhibits various biological activities:

The biological activity is primarily attributed to its interaction with specific molecular targets and pathways. The amine group facilitates hydrogen bonding and nucleophilic attacks, which are critical in modulating enzyme activities and receptor interactions .

Pharmacological Properties

-

Cardioprotective Effects :

- Investigated for its potential role as a cardioprotective agent during myocardial reperfusion, showing promising results in preclinical models .

- Neurotransmitter Interactions :

- Antioxidant Activity :

Case Study 1: Antidepressant-Like Activity

In animal studies, derivatives of 3,4-Dihydro-2H-pyrrol-5-amine demonstrated significant reductions in immobility during forced swim tests (FST), suggesting potential antidepressant effects superior to traditional treatments like imipramine .

| Compound | FST Efficacy (%) | Comparison |

|---|---|---|

| 10f | High | More effective than imipramine |

| 10g | Moderate | Similar profile with DNRI activity |

Case Study 2: Cardioprotective Mechanisms

Research indicates that the compound may activate specific signaling pathways that protect cardiac tissues from ischemic damage during reperfusion events. This was evidenced by reduced myocardial injury markers in treated groups compared to controls .

Applications in Research and Industry

This compound serves multiple roles across various fields:

- Medicinal Chemistry : As a building block for synthesizing complex organic molecules with potential therapeutic applications.

- Biological Research : Utilized in studies examining enzyme mechanisms and protein interactions due to its reactive amine functionality.

- Pharmaceutical Development : Investigated as an active pharmaceutical ingredient (API) in formulations targeting neurological disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride, and what key parameters influence reaction yields?

- Methodological Answer : The compound is synthesized via base-assisted cyclization of substituted pyrrolidine precursors. For example, intermediates like pyrrolidin-2-amine can be derived from 3,4-dihydro-2H-pyrrol-5-amine through multi-step reactions involving diethyl malonate and alkylation agents. Key parameters include reaction temperature (optimized at 60–80°C), solvent polarity (e.g., ethanol or dichloromethane), and stoichiometric ratios of reagents to minimize side products. Yields typically range from 46% to 63%, influenced by purification methods like column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural validation. In NMR, signals between δ 2.5–3.5 ppm correspond to protons on the pyrrolidine ring, while NH groups appear as broad singlets near δ 5.0–6.0 ppm. NMR confirms carbonyl and aromatic carbons (if substituted). Fourier Transform Infrared Spectroscopy (FTIR) identifies N-H stretches (3200–3400 cm) and C-N vibrations (1250–1350 cm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., CHN, MW 160.22) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : The compound is restricted to R&D use under supervision. Key protocols include:

- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of hydrochloride vapors.

- Storage: Keep in airtight containers at room temperature, away from ignition sources.

- Spill management: Neutralize with sodium bicarbonate and absorb with inert material.

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in cyclization reactions?

- Methodological Answer : Low yields (e.g., 46% in some cases) often arise from incomplete cyclization or competing side reactions. Optimization strategies include:

- Catalyst screening : Lewis acids (e.g., ZnCl) or organocatalysts to enhance reaction efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature gradients : Gradual heating (40°C → 80°C) minimizes decomposition.

- Microwave-assisted synthesis : Reduces reaction time and improves purity .

Q. What strategies are employed to resolve contradictions in NMR data when characterizing substituted pyrrolidine derivatives?

- Methodological Answer : Contradictions in NMR signals (e.g., overlapping peaks) can be addressed via:

- 2D NMR techniques : HSQC and COSY to assign proton-carbon correlations and resolve coupling patterns.

- Deuterated solvent variation : Switch from CDCl to DMSO-d to sharpen NH signals.

- Computational modeling : DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .

Q. What methodologies are used to assess the purity of this compound, especially when detecting trace impurities?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard. For trace impurities (e.g., chlorinated byproducts), use:

- LC-MS : Identifies impurities via molecular ion peaks (e.g., m/z 162.1 for unreacted precursor).

- Ion chromatography : Detects residual chloride ions from hydrochloride salts.

- Karl Fischer titration : Quantifies water content (<1% w/w) to ensure stability .

Q. How does this compound function as an intermediate in the synthesis of bioactive alkaloids, and what modifications enhance its pharmacological activity?

- Methodological Answer : The compound serves as a precursor for pyrrolo-pyrimidine alkaloids (e.g., ITPD). Modifications include:

- Substituent addition : Introducing aryl groups (e.g., 4-chlorophenyl) to enhance lipophilicity and bioavailability.

- Salt formation : Converting to dihydrochloride salts improves aqueous solubility.

- Bioisosteric replacement : Replacing NH with OH groups to modulate receptor binding.

- These derivatives show anticancer activity via mitochondrial apoptosis pathways (e.g., caspase-3/9 activation, Bax/Bcl-2 ratio modulation) .

Q. What experimental approaches are used to study the apoptotic effects of derivatives synthesized from this compound?

- Methodological Answer : Key assays include:

- Flow cytometry : Annexin V/PI staining to quantify apoptosis in cancer cell lines (e.g., SMMC-7721).

- Cell cycle analysis : Propidium iodide staining to detect S-phase arrest.

- Western blotting : Measure caspase-3/9 cleavage and Bax/Bcl-2 expression ratios.

- DNA fragmentation assays : Comet assays or TUNEL staining to confirm genotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.